Tert-butyl 2-acetylmorpholine-4-carboxylate
Overview
Description
Tert-butyl 2-acetylmorpholine-4-carboxylate is an organic compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . It is primarily used in research and development within the fields of chemistry and biology. This compound is known for its unique structure, which includes a morpholine ring substituted with acetyl and tert-butyl groups.
Scientific Research Applications
Tert-butyl 2-acetylmorpholine-4-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-acetylmorpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate and acetic anhydride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-acetylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Mechanism of Action
The mechanism of action of tert-butyl 2-acetylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Morpholine-4-carboxylate: Similar structure but lacks the acetyl and tert-butyl groups.
Acetylmorpholine: Contains the acetyl group but lacks the tert-butyl group.
Tert-butylmorpholine: Contains the tert-butyl group but lacks the acetyl group.
Uniqueness
Tert-butyl 2-acetylmorpholine-4-carboxylate is unique due to the presence of both acetyl and tert-butyl groups on the morpholine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 2-acetylmorpholine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-8(13)9-7-12(5-6-15-9)10(14)16-11(2,3)4/h9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUFWUIUVLJYDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CN(CCO1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228600-46-1 | |
Record name | tert-butyl 2-acetylmorpholine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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